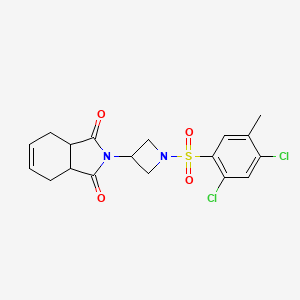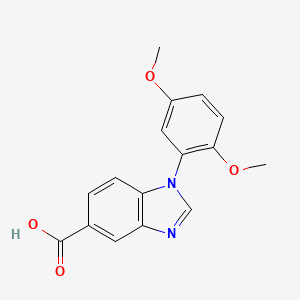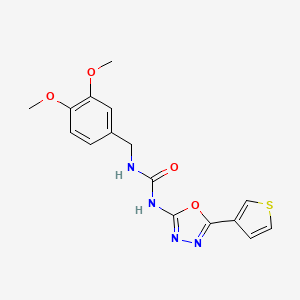![molecular formula C13H8BrN3O2 B2440814 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223888-66-1](/img/structure/B2440814.png)
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions . For instance, a 3D QSAR study was performed on 1,2,4-oxadiazole derivatives, and new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” are not detailed in the search results .
科学的研究の応用
Environmental and Health Impact of Chemical Compounds
Exposure to Pesticides
Studies on organophosphorus (OP) and pyrethroid (PYR) pesticides, which share structural similarities with various oxadiazolyl compounds, reveal widespread exposure among children. These compounds are recognized as developmental neurotoxicants, raising concerns about their presence in the environment and the need for public health policies to regulate their use (Babina et al., 2012).
Carcinogenicity of Heterocyclic Amines
Research has demonstrated the carcinogenic potential of heterocyclic amines formed during the cooking of meat and fish. These findings emphasize the importance of understanding the formation and impact of similar compounds, including oxadiazol derivatives, on human health (Wakabayashi et al., 1993).
Organophosphate Flame Retardants
The study on the impact of organophosphate flame retardants (PFRs) on children's health suggests that exposure to chemical mixtures, including potentially related oxadiazolyl compounds, can alter urinary oxidative stress biomarkers, implicating oxidative stress in the development of allergies and inflammation (Bamai et al., 2019).
Brominated Flame Retardants
Investigation into brominated flame retardants (BFRs) in indoor environments points to the significant presence and potential health impacts of various polyhalogenated compounds, which include a broad class of chemically related substances (Takigami et al., 2009).
作用機序
Target of Action
Similar compounds such as pyrazoline derivatives have been shown to have a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazole derivatives, have been used as important pharmacophores to create novel drug molecules . These compounds often interact with their targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Similar compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress . Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle, which is part of the compound’s structure, is a bioisostere of amide and shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, temperature, and more .
特性
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-5-3-8(4-6-9)11-16-13(19-17-11)10-2-1-7-15-12(10)18/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVTKRMZUILMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)
amine](/img/structure/B2440742.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)



![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)